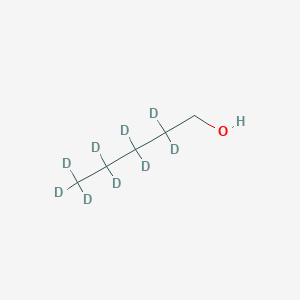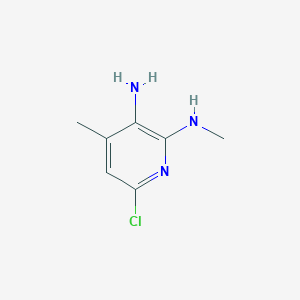
1,2-Dichloro-3-ethoxy-5-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-3-ethoxy-5-fluorobenzene is an organic compound with the molecular formula C8H7Cl2FO It is a derivative of benzene, characterized by the presence of two chlorine atoms, one ethoxy group, and one fluorine atom attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-ethoxy-5-fluorobenzene can be synthesized through a series of reactions starting from benzene. The synthetic route typically involves:
Fluorination: Introduction of the fluorine atom to the benzene ring.
Chlorination: Addition of chlorine atoms to specific positions on the benzene ring.
Ethoxylation: Introduction of the ethoxy group to the benzene ring.
The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes, often using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can help achieve high yields and purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-3-ethoxy-5-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents, and sulfonating agents. Conditions typically involve the use of catalysts such as iron or aluminum chloride.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-3-ethoxy-5-fluorobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,2-Dichloro-3-ethoxy-5-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can influence various biochemical pathways, leading to changes in cellular functions. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or biological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichloro-3-fluorobenzene: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
1,2-Dichloro-5-ethoxybenzene: Lacks the fluorine atom, which can affect its reactivity and applications.
1,3-Dichloro-2-fluorobenzene: Different substitution pattern, leading to different chemical properties and reactivity.
Uniqueness
1,2-Dichloro-3-ethoxy-5-fluorobenzene is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H7Cl2FO |
|---|---|
Molekulargewicht |
209.04 g/mol |
IUPAC-Name |
1,2-dichloro-3-ethoxy-5-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2FO/c1-2-12-7-4-5(11)3-6(9)8(7)10/h3-4H,2H2,1H3 |
InChI-Schlüssel |
YBEZQWYVSNPEFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


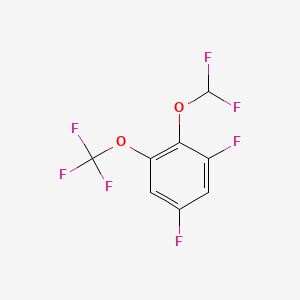
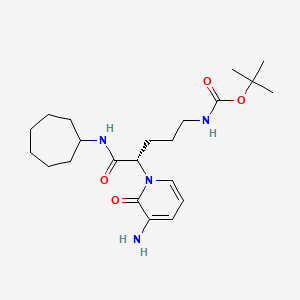
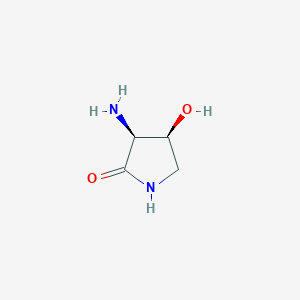
![5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)




![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-](/img/structure/B14045642.png)


